2-Chloro-5-(methylsulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S1. It has a molecular weight of 234.66 g/mol1. The IUPAC name for this compound is 2-chloro-5-methylsulfonylbenzoic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. However, similar compounds like 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process2.Molecular Structure Analysis
The InChI code for 2-Chloro-5-(methylsulfonyl)benzoic acid is InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
1. The canonical SMILES representation is CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-(methylsulfonyl)benzoic acid.Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.66 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The exact mass is 233.9753576 g/mol1. The compound is a pale-yellow to yellow-brown solid at room temperature3.Scientific Research Applications
Application 1: Oxidation of Substituted Toluenes
- Summary of the Application : This compound is used in the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid . This reaction is a typical example of the benzylic oxidation of a substituted toluene, which is widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .
- Methods of Application or Experimental Procedures : The optimized reaction conditions include a temperature of 160 °C, oxygen pressure of 1.5 MPa, HNO3 concentration of 25 wt%, and a HNO3: substrate ratio of 0.5:1 . The process uses 1.0 mol% CuI as a catalyst . The dosage of HNO3 in this new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process .
- . The NOx emission is 5% of the amount of the traditional process .
Application 2: Synthesis of Benzobicyclon
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid is used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .
- Results or Outcomes : The outcome of this application is the production of Benzobicyclon, a pro-herbicide effective against resistant weeds .
Application 3: Proteomics Research
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid is a specialty product used in proteomics research .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
Application 4: Double Decarboxylative Coupling Reactions
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid can be used in double decarboxylative coupling reactions . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
Application 5: Herbicide Degradation
- Summary of the Application : 2-Chloro-5-(methylsulfonyl)benzoic acid can be used in the study of herbicide degradation . In one study, a bacterial strain was able to use a β-triketone herbicide as a sole source of carbon and energy .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific research context .
Safety And Hazards
The compound is corrosive and poses a danger to the eyes3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling3. In case of contact with eyes, rinse cautiously with water for several minutes3.
Future Directions
As for future directions, further research could be conducted to explore the potential applications of 2-Chloro-5-(methylsulfonyl)benzoic acid in various fields such as medicine or materials science.
properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIXBVQATQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368125 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)benzoic acid | |
CAS RN |
89938-62-5 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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